![molecular formula C16H19NO3S B609353 N-[(4-hydroxy-3-methoxyphenyl)methyl]-4-thiophen-2-ylbutanamide CAS No. 1820968-63-5](/img/structure/B609353.png)
N-[(4-hydroxy-3-methoxyphenyl)methyl]-4-thiophen-2-ylbutanamide
Overview
Description
MSP3 is a transient receptor potential vanilloid type-1 (TRPV1) channel agonist with antioxidant and neuroprotective activity.
Scientific Research Applications
Understanding Reproductive Toxicity
Studies have delved into the reproductive toxicity of phenolic compounds similar to N-[(4-hydroxy-3-methoxyphenyl)methyl]-4-thiophen-2-ylbutanamide. For instance, research on benzophenone-3, a phenolic compound, revealed its potential impact on reproduction, indicating alterations in birth weights and gestational ages in humans and significant changes in reproductive parameters in animal models (Ghazipura et al., 2017).
Estrogen Metabolite Influence
Some phenolic compounds like 2-methoxyestradiol, derived from estrogen metabolites, have been studied for their antitumorigenic and antiangiogenic effects. These compounds, structurally related to N-[(4-hydroxy-3-methoxyphenyl)methyl]-4-thiophen-2-ylbutanamide, have been suggested to play a protective role against estrogen-induced cancers in target organs, offering insights into the chemical's potential influence on estrogenic activity (Zhu & Conney, 1998).
Antioxidant Activity and Structure-Activity Relationships
The antioxidant properties of hydroxycinnamic acids (HCAs), which are structurally similar to N-[(4-hydroxy-3-methoxyphenyl)methyl]-4-thiophen-2-ylbutanamide, have been extensively studied. Modifications in the aromatic ring and the carboxylic function of HCAs have been found to significantly influence their antioxidant activity, underscoring the importance of structural components in determining biological activity (Razzaghi-Asl et al., 2013).
Pharmacological Implications
While not directly studying N-[(4-hydroxy-3-methoxyphenyl)methyl]-4-thiophen-2-ylbutanamide, research on similar compounds has shed light on various pharmacological properties, including neuroprotective, osteogenic, immunomodulatory, anticancer, hepatoprotective, cardiovascular protective, and antimicrobial activities. These studies provide a baseline understanding of the potential broad-spectrum pharmacological applications of similar compounds (Zhang et al., 2015).
properties
IUPAC Name |
N-[(4-hydroxy-3-methoxyphenyl)methyl]-4-thiophen-2-ylbutanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c1-20-15-10-12(7-8-14(15)18)11-17-16(19)6-2-4-13-5-3-9-21-13/h3,5,7-10,18H,2,4,6,11H2,1H3,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCUVEUVIUAJXRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNC(=O)CCCC2=CC=CS2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-hydroxy-3-methoxyphenyl)methyl]-4-thiophen-2-ylbutanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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